Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans-
Overview
Description
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- is an organic compound with the molecular formula C18H24F2O2. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group, a pentyl chain, and a difluorophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- typically involves esterification reactions. One common method is the reaction of cyclohexanecarboxylic acid with 2,4-difluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol moieties, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
- Cyclohexanecarboxylic acid, 4-nitrophenyl ester
Uniqueness
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- (CAS Number: 89203-80-5) is a chemical compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, safety data, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHFO
- Molecular Weight : 310.3788 g/mol
- Structure : The compound features a cyclohexane ring substituted with a pentyl group and a difluorophenyl ester.
Pharmacological Potential
Research indicates that compounds similar to cyclohexanecarboxylic acid derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance:
- Anti-inflammatory Effects : Studies on related cyclohexanecarboxylic acids suggest they may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Pain Relief : Some derivatives have shown promise as analgesics in preclinical models, potentially acting on pain receptors or inflammatory mediators .
Toxicological Profile
According to safety data sheets and toxicological assessments:
- Acute Toxicity : Classified as harmful if swallowed (Category 4), causing skin irritation (Category 2), and serious eye irritation (Category 2A) .
- Respiratory Effects : May cause respiratory tract irritation upon exposure .
Study on Inhibitory Activity
One notable study investigated the inhibitory activity of various cyclohexanecarboxylic acid derivatives against photooxidation processes in petroleum products. The results indicated that certain esters could effectively reduce oxidative degradation, suggesting potential applications in preserving chemical products .
Synthesis and Application Research
Research has also explored the synthesis of cyclohexanecarboxylic acid derivatives for use in drug development. For example, the preparation of trans-4-pentylcyclohexanecarboxylic acid has been linked to the development of new therapeutic agents targeting pain and inflammation .
Data Tables
Property | Value |
---|---|
CAS Number | 89203-80-5 |
Molecular Formula | CHFO |
Molecular Weight | 310.3788 g/mol |
Acute Toxicity Classification | Category 4 |
Skin Irritation Classification | Category 2 |
Eye Irritation Classification | Category 2A |
Properties
IUPAC Name |
(2,4-difluorophenyl) 4-pentylcyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2O2/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)22-17-11-10-15(19)12-16(17)20/h10-14H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFFXXVEOHAEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544191 | |
Record name | 2,4-Difluorophenyl 4-pentylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89203-80-5 | |
Record name | 2,4-Difluorophenyl 4-pentylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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